- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,

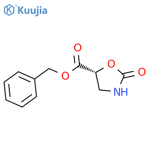

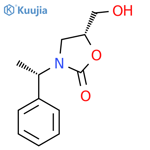

Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

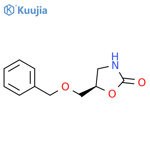

97859-49-9 structure

Nombre del producto:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Número CAS:97859-49-9

MF:C4H7NO3

Megavatios:117.103281259537

MDL:MFCD26407853

CID:2158516

PubChem ID:10236003

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Propiedades químicas y físicas

Nombre e identificación

-

- (R)-5-(hydroxymethyl)oxazolidin-2-one

- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (R)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-

- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)

- EN300-137499

- DB-223438

- AKOS026728049

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-

- (R)-5-hydroxymethyloxazolidin-2-one

- SCHEMBL523804

- CS-0131343

- LSYOFPBORRARMF-GSVOUGTGSA-N

- MFCD26407853

- 97859-49-9

- WS-03143

- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD26407853

- Renchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

- Clave inchi: LSYOFPBORRARMF-GSVOUGTGSA-N

- Sonrisas: C([C@H]1CNC(=O)O1)O

Atributos calculados

- Calidad precisa: 117.04300

- Masa isotópica única: 117.042593085g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 8

- Cuenta de enlace giratorio: 1

- Complejidad: 104

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -0.9

- Superficie del Polo topológico: 58.6Ų

Propiedades experimentales

- Denso: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 93.0 ºC (isopropanol )

- Disolución: Soluble (491 g/l) (25 º C),

- PSA: 58.56000

- Logp: -0.58410

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137499-0.1g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 0.1g |

$288.0 | 2023-02-15 | |

| eNovation Chemicals LLC | D381643-5g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 5g |

$995 | 2023-09-04 | |

| Chemenu | CM116273-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$1000 | 2021-08-06 | |

| abcr | AB480275-250 mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |

97859-49-9 | 250MG |

€190.70 | 2023-07-10 | ||

| Ambeed | A862592-250mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 250mg |

$53.0 | 2025-02-24 | |

| Ambeed | A862592-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$132.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D381643-1g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 1g |

$395 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 250MG |

¥ 217.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5g |

¥ 3,504.00 | 2023-03-30 | |

| Enamine | EN300-137499-5.0g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5.0g |

$3439.0 | 2023-02-15 |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Pancreatin

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

Referencia

- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

Referencia

- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

Referencia

- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

Referencia

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

Referencia

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

Referencia

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

Referencia

- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referencia

- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

Referencia

- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

Referencia

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs, Italy, 1995, 6(5), 1181-90

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

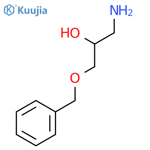

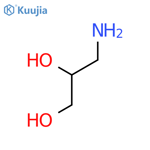

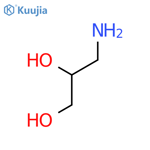

- (R)-3-Amino-1,2-propanediol

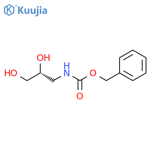

- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-

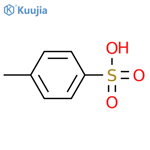

- 4-methylbenzene-1-sulfonic acid

- 5-[(Acetyloxy)methyl]-2-oxazolidinone

- 3-Amino-1,2-propandiol

- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-

- (R)-benzyl 2-oxooxazolidine-5-carboxylate

- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Literatura relevante

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

3. Book reviews

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) Productos relacionados

- 2344679-80-5(3-Bromo-1-fluoronaphthalene-2-carboxylic acid)

- 2608-21-1(Sotetsuflavone)

- 1553377-73-3(6-chloro-N-(2-ethylbutyl)pyridin-3-amine)

- 39849-48-4(1-Piperazineethanol,a-(aminomethyl)-4-methyl-)

- 1805560-55-7(3-Amino-4,5-bis(trifluoromethyl)benzaldehyde)

- 3945-18-4(3,4-Di-O-acetyl-L-arabinal)

- 131379-17-4(2-cyanophenylzinc bromide)

- 171046-94-9(3-(3-Methoxyphenyl)cyclopentanone)

- 2227799-82-6(methyl (3R)-3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoate)

- 2229579-74-0(2-(3-aminoprop-1-en-2-yl)benzene-1,3,5-triol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):192.0/741.0